2-Chloro-6-(trifluoromethyl)benzoyl chloride
Overview
Description
2-Chloro-6-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3Cl2F3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the sixth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2-Chloro-6-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carefully controlled to optimize yield and purity.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Acylation Reactions: It is used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2-Chloro-6-(trifluoromethyl)benzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Acylation: Lewis acids like aluminum chloride (AlCl3) are used as catalysts in Friedel-Crafts acylation reactions.
Major Products:
Substitution Reactions: The major products are derivatives where the chlorine atom is replaced by the nucleophile.
Acylation Reactions: The major products are aromatic compounds with the 2-Chloro-6-(trifluoromethyl)benzoyl group attached.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)benzoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: It serves as a reagent in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is involved in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce the 2-Chloro-6-(trifluoromethyl)benzoyl moiety into target molecules.
Comparison with Similar Compounds
2-Chloro-6-fluorobenzoyl chloride: Similar in structure but with a fluorine atom instead of the trifluoromethyl group.
2-(Trifluoromethyl)benzoyl chloride: Lacks the chlorine atom at the second position.
2-Chlorobenzoyl chloride: Lacks the trifluoromethyl group.
Uniqueness: 2-Chloro-6-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the chlorine and trifluoromethyl groups, which confer distinct reactivity and properties. The trifluoromethyl group significantly increases the compound’s electrophilicity, making it a more potent acylating agent compared to its analogs.
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-5-3-1-2-4(8(11,12)13)6(5)7(10)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPUACVHATTXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258569 | |
Record name | 2-Chloro-6-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-44-5 | |
Record name | 2-Chloro-6-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(trifluoromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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